molecular formula C17H17ClN2O3 B2903560 (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035022-82-1

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2903560
CAS No.: 2035022-82-1
M. Wt: 332.78
InChI Key: GCAQNQNQWFSNSG-ONEGZZNKSA-N
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Description

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the piperidine ring.

    Introduction of the chloropyridinyl group: This step involves the reaction of the piperidine derivative with 3-chloropyridine under suitable conditions to introduce the chloropyridinyl group.

    Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the furan ring.

    Coupling of the furan and piperidine derivatives: This step involves the coupling of the furan and piperidine derivatives under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form various reduction products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: This compound is similar in structure but contains a bromine atom instead of a chlorine atom.

    (E)-1-(4-((3-fluoropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: This compound is similar in structure but contains a fluorine atom instead of a chlorine atom.

Uniqueness

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the chloropyridinyl group, which imparts specific chemical properties and biological activity. This uniqueness makes the compound valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-15-12-19-8-5-16(15)23-14-6-9-20(10-7-14)17(21)4-3-13-2-1-11-22-13/h1-5,8,11-12,14H,6-7,9-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAQNQNQWFSNSG-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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